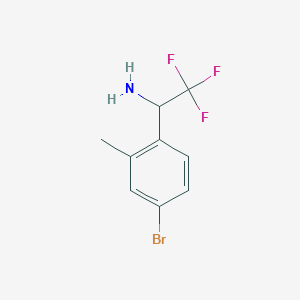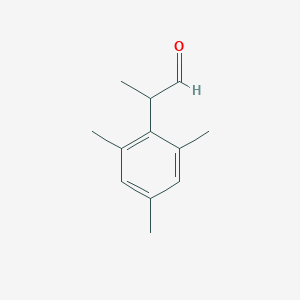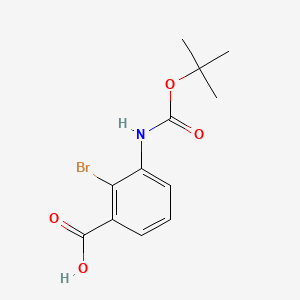
(2R)-2-Amino-4-(pyridin-3-YL)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Amino-4-(pyridin-3-YL)butanoic acid: is a chiral amino acid derivative that features a pyridine ring attached to the butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-4-(pyridin-3-YL)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-3-carboxaldehyde and ®-2-aminobutyric acid.
Condensation Reaction: The pyridine-3-carboxaldehyde undergoes a condensation reaction with ®-2-aminobutyric acid in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions:
Oxidation: (2R)-2-Amino-4-(pyridin-3-YL)butanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly at the pyridine ring, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, oxo derivatives, and reduced forms of the original compound.
科学研究应用
Chemistry:
Catalysis: (2R)-2-Amino-4-(pyridin-3-YL)butanoic acid is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Protein Interactions: It is used in research to study protein-ligand interactions and protein folding.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Diagnostics: It is used in the development of diagnostic agents for imaging and disease detection.
Industry:
Material Science: The compound is explored for its use in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of (2R)-2-Amino-4-(pyridin-3-YL)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may modulate signaling pathways involved in inflammation and cancer progression.
相似化合物的比较
(2R)-2-Amino-4-(pyridin-2-YL)butanoic acid: Similar structure but with the pyridine ring attached at the 2-position.
(2R)-2-Amino-4-(pyridin-4-YL)butanoic acid: Similar structure but with the pyridine ring attached at the 4-position.
(2R)-2-Amino-4-(quinolin-3-YL)butanoic acid: Contains a quinoline ring instead of a pyridine ring.
Uniqueness:
Positional Isomerism: The position of the pyridine ring in (2R)-2-Amino-4-(pyridin-3-YL)butanoic acid provides unique chemical properties and reactivity compared to its positional isomers.
Biological Activity: The specific positioning of the pyridine ring can influence the compound’s interaction with biological targets, leading to distinct pharmacological effects.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
(2R)-2-amino-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-8(9(12)13)4-3-7-2-1-5-11-6-7/h1-2,5-6,8H,3-4,10H2,(H,12,13)/t8-/m1/s1 |
InChI 键 |
DKDFDEKVGHBVIX-MRVPVSSYSA-N |
手性 SMILES |
C1=CC(=CN=C1)CC[C@H](C(=O)O)N |
规范 SMILES |
C1=CC(=CN=C1)CCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


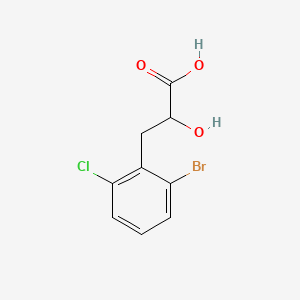
![6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13547879.png)
![5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13547887.png)
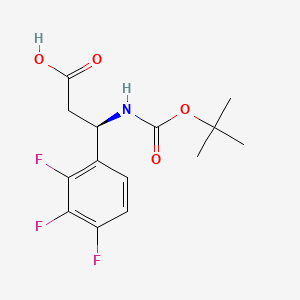

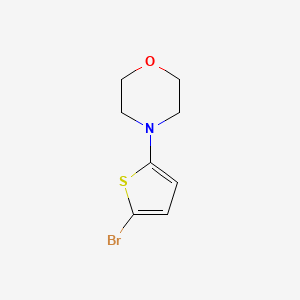
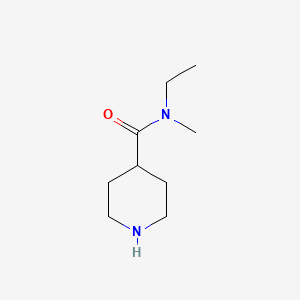


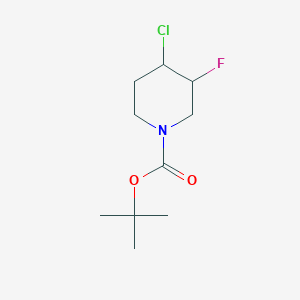
![benzyl N-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13547930.png)
